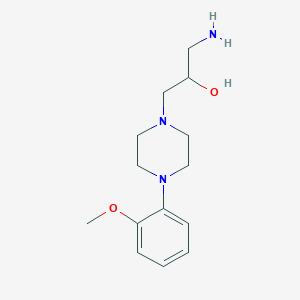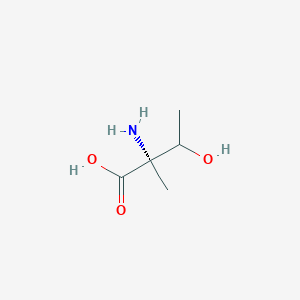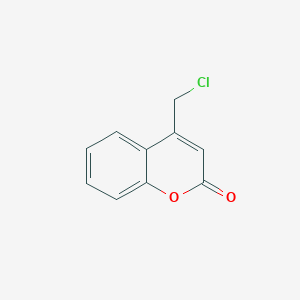
1-Piperazineethanol, alpha-(aminomethyl)-4-(2-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazineethanol, alpha-(aminomethyl)-4-(2-methoxyphenyl)- is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals
Métodos De Preparación
The synthesis of 1-Piperazineethanol, alpha-(aminomethyl)-4-(2-methoxyphenyl)- can be achieved through various synthetic routes. One common method involves the reaction of piperazine with an appropriate aldehyde or ketone, followed by reduction to form the desired ethanol derivative. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like palladium or platinum to facilitate the reduction process .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. This method often employs automated systems to control reaction parameters, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
1-Piperazineethanol, alpha-(aminomethyl)-4-(2-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction typically produces alcohols or amines .
Aplicaciones Científicas De Investigación
1-Piperazineethanol, alpha-(aminomethyl)-4-(2-methoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and receptor binding, providing insights into biological processes and potential therapeutic targets.
Medicine: It is a key component in the development of drugs for treating neurological disorders, infections, and other medical conditions.
Mecanismo De Acción
The mechanism of action of 1-Piperazineethanol, alpha-(aminomethyl)-4-(2-methoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. For example, in medicinal applications, it may act as an agonist or antagonist at neurotransmitter receptors, affecting signal transduction and cellular responses .
Comparación Con Compuestos Similares
When compared to other piperazine derivatives, 1-Piperazineethanol, alpha-(aminomethyl)-4-(2-methoxyphenyl)- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
1-Piperazineethanol, alpha-(aminomethyl)-4-(2-propen-1-yloxy)methyl: This compound has a propenyl group instead of a methoxyphenyl group, leading to different reactivity and applications.
1-Piperazineethanol, alpha-(aminomethyl)-4-(2-chlorophenyl):
These comparisons highlight the versatility and specificity of 1-Piperazineethanol, alpha-(aminomethyl)-4-(2-methoxyphenyl)- in various scientific and industrial contexts.
Propiedades
Número CAS |
217170-70-2 |
|---|---|
Fórmula molecular |
C14H23N3O2 |
Peso molecular |
265.35 g/mol |
Nombre IUPAC |
1-amino-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C14H23N3O2/c1-19-14-5-3-2-4-13(14)17-8-6-16(7-9-17)11-12(18)10-15/h2-5,12,18H,6-11,15H2,1H3 |
Clave InChI |
NXALKUMQNRTWOA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1N2CCN(CC2)CC(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-benzyl-1-(2,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12120216.png)
![N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide](/img/structure/B12120217.png)

![2-mercapto-3-(2-methoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12120231.png)


![N-(4-ethoxyphenyl)-2-(6-oxobenzo[c]chromen-3-yloxy)acetamide](/img/structure/B12120246.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-bromobenzamide](/img/structure/B12120262.png)


![2-Chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B12120283.png)
![[1-[(2-chlorophenyl)methyl]indol-3-yl] carbamimidothioate](/img/structure/B12120291.png)
![5-bromo-N-{3-[(3,4-dimethylphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B12120293.png)
